molecular formula C11H9BrO2 B2545118 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one CAS No. 1178862-94-6

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one

Cat. No. B2545118
CAS RN: 1178862-94-6
M. Wt: 253.095
InChI Key: GOHMGDPGIPLEOX-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities .

Antibacterial Activity

Benzofuran compounds have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds also possess anti-oxidative properties . This means they can potentially be used in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Anticancer Agents

Benzofuran and its derivatives have been utilized as anticancer agents . Novel scaffold compounds of benzothiophene and benzofuran have been developed for this purpose .

Inhibitory Effects on Cancer Cells

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Synthesis of Chalcone Compounds

Benzofuran substituted chalcone compounds are important directions in anticancer drug research in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

Potential Applications in Drug Development

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have also been developed and utilized as anticancer agents .

properties

IUPAC Name

2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-7-2-3-10-8(4-7)5-11(14-10)9(13)6-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHMGDPGIPLEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one

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